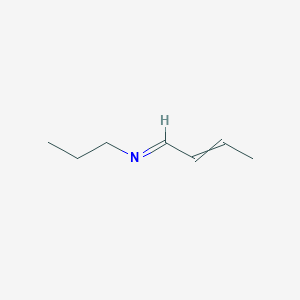

(1E)-N-Propylbut-2-en-1-imine

Description

Properties

CAS No. |

65738-49-0 |

|---|---|

Molecular Formula |

C7H13N |

Molecular Weight |

111.18 g/mol |

IUPAC Name |

N-propylbut-2-en-1-imine |

InChI |

InChI=1S/C7H13N/c1-3-5-7-8-6-4-2/h3,5,7H,4,6H2,1-2H3 |

InChI Key |

YFEAXKKQLJPKHF-UHFFFAOYSA-N |

Canonical SMILES |

CCCN=CC=CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, a general comparison can be drawn using structural and functional group similarities:

2.1. N-Methyl-2-phenylpropan-1-amine (Phenpromethamine)

Key differences include:

- Functional Group : Phenpromethamine is an amine (C-NH₂), whereas (1E)-N-Propylbut-2-en-1-imine is an imine (C=N).

- Reactivity : Imines undergo hydrolysis to ketones/amines, while primary amines like Phenpromethamine participate in alkylation or acylation reactions.

- Spectroscopy : Phenpromethamine’s ESI-MS data (Q Exactive Plus Orbitrap) show prominent fragments at m/z 149 (base peak) and 91 (benzyl ion) . Such fragmentation patterns would differ significantly for imines due to their conjugated systems.

2.2. Other Imines

Hypothetically, structural analogs might include:

- (1Z)-N-Propylbut-2-en-1-imine : The cis (Z) isomer would exhibit distinct stereoelectronic effects compared to the E configuration, influencing stability and reaction pathways.

Limitations of Available Evidence

The provided sources focus on:

Q & A

Q. How can researchers ensure methodological rigor when analyzing (1E)-N-Propylbut-2-en-1-imine’s structure-activity relationships (SAR)?

- Methodological Answer : Apply multivariate regression (PLS or CoMFA) to correlate substituent effects (Hammett σ, π, MR) with bioactivity. Include control compounds to isolate variables. Use cross-validation (k-fold) to avoid overfitting. Publish raw datasets in repositories like Zenodo for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.